molecular formula C10H11FN2O2 B13065249 [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine

Cat. No.: B13065249
M. Wt: 210.20 g/mol
InChI Key: OKUFRTYEXAOXQZ-VOTSOKGWSA-N
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Description

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine ( 1807921-09-0) is a synthetic organic compound with the molecular formula C 10 H 11 FN 2 O 2 and a molecular weight of 210.21 g/mol . This compound is characterized as an oil and should be stored at room temperature . Its IUPAC name is (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethen-1-amine, and it features a specific stereochemistry, as indicated by its standard InChI key and SMILES notation (CN(C)/C=C/C1=C( N+ [O-])C=CC=C1F) . While specific biological studies on this exact molecule are limited, its core structure shares key features with a significant class of bioactive molecules. Scientific literature indicates that compounds featuring a conjugated ethenyl bridge linked to a nitro-aromatic system, particularly 2-styryl-5-nitroimidazole derivatives, are of great interest in medicinal chemistry . Such compounds have demonstrated potent antigiardial activity and, notably, the ability to overcome metronidazole resistance in the pathogen Giardia lamblia . The mechanism of action for these analogues is linked to their electrochemical properties; the conjugated system allows for easier redox activation, a crucial step for the prodrug's activation within anaerobic microbes . Furthermore, the dimethylamine group is a prevalent pharmacophore in numerous FDA-approved drugs, contributing to desirable properties such as good water solubility and bioavailability . This makes [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine a valuable chemical building block for researchers in drug discovery, particularly in the synthesis and development of novel antimicrobial and antiparasitic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine

InChI

InChI=1S/C10H11FN2O2/c1-12(2)7-6-8-9(11)4-3-5-10(8)13(14)15/h3-7H,1-2H3/b7-6+

InChI Key

OKUFRTYEXAOXQZ-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC=C1F)[N+](=O)[O-]

Canonical SMILES

CN(C)C=CC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Aromatic Nucleophilic Substitution with Dimethyl Malonate

  • React 2-fluoronitrobenzene derivatives with dimethyl malonate in the presence of potassium carbonate in dimethylformamide (DMF) at 90 °C for 2 hours.
  • This reaction yields dimethyl-(2-nitrophenyl)malonates in high yields (75–99%) after purification by column chromatography.
Compound Starting Fluoronitrobenzene Yield (%) Physical State Key NMR Data (1H NMR, CDCl3)
Dimethyl-(2-nitrophenyl)malonate 2-fluoro-1-nitrobenzene 99 Yellow oil δ 8.07 (dd), 7.65 (ddd), 3.80 (s)
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate 2,4-difluoronitrobenzene 75 White solid δ 8.15 (dd), 7.28–7.18 (m), 3.82 (s)

Source: Base-mediated nitrophenyl reductive cyclization study

Formation of the Ethenyl Linkage

The ethenyl group (vinyl linkage) can be introduced by condensation or coupling of the malonate derivatives with appropriate aldehydes or via Wittig-type reactions, often involving paraformaldehyde and base catalysts such as potassium carbonate.

  • Treatment of nitromalonates with paraformaldehyde, tetrabutylammonium iodide, and potassium carbonate affords nitroaryl propenoates.
  • These intermediates are then coupled with selected dienes or amines to form the ethenyl linkage.

Introduction of the Dimethylamine Group

Dimethylamine incorporation can be achieved by:

Reaction of Dimethylamine with Sulfuryl Fluoride

  • Dimethylamine reacts with sulfuryl fluoride (SO2F2) in the presence of water or suitable solvents to form N-(fluorosulfonyl)dimethylamine intermediates, which can be further transformed.
  • Reaction conditions: molar ratio of dimethylamine to sulfuryl fluoride from 0.1:1 to 4:1; temperature range −30 °C to 110 °C.
  • The reaction typically produces a biphasic mixture; the desired product is isolated by distillation under reduced pressure with yields up to 97%.
Parameter Condition Range Notes
Molar ratio (dimethylamine:SO2F2) 0.1:1 to 4:1 Optimal ~2:1
Temperature −30 °C to 110 °C Controlled to optimize yield
Solvent Water or acetonitrile Influences phase separation
Yield Up to 97% High purity product after distillation

Source: US Patent US10407387B2

Optimization and Scale-Up Considerations

  • Reaction parameters such as reagent equivalents, temperature, and solvent volume significantly affect yield and impurity formation.
  • Slow addition of reagents to hot mixtures can reduce impurities.
  • Use of sulfolane as solvent and base (NaOH) equivalents optimized via Design of Experiments (DOE) approach to maximize product formation and minimize side products.
Parameter Effect on Impurity Level Effect on Product Yield
Increased temperature (80→100 °C) Decreases impurities Increases yield
Increased NaOH equivalents (2→2.5 equiv) Decreases impurities Slight increase
Increased sulfolane volume (5→10 V) Decreases impurities Improves solubility

Source: Optimization study on alkylation reaction

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Yield (%) Notes
Aromatic nucleophilic substitution 2-Fluoronitrobenzene, dimethyl malonate, K2CO3, DMF, 90 °C, 2 h Dimethyl nitrophenyl malonate 75–99 High purity, column chromatography
Ethenyl linkage formation Paraformaldehyde, Bu4NI, K2CO3 Nitroaryl propenoates High Precursor for coupling
Dimethylamine introduction Dimethylamine + SO2F2, water or acetonitrile, −30 to 110 °C N-(fluorosulfonyl) dimethylamine intermediates Up to 97 Distillation under reduced pressure
Alkylation optimization NaOH, sulfolane, controlled reagent addition Reduced impurities, improved yield Variable DOE-guided

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Compounds where the fluoro group is replaced by other functional groups.

Scientific Research Applications

Interaction Studies

Preliminary studies indicate that compounds with similar structures to [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine may interact with various biological targets, including enzymes and receptors involved in cellular pathways related to cancer and inflammation. For instance, the incorporation of a nitro group has been shown to enhance antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes .

Antibacterial Activity

Research has demonstrated that derivatives of nitrophenyl compounds exhibit significant antibacterial properties. For example, modifications at specific positions on the phenyl ring can lead to enhanced activity against resistant pathogens. The presence of a dimethylamino group has been linked to improved interactions with bacterial targets, suggesting potential therapeutic applications .

Applications in Drug Development

The unique properties of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine make it a candidate for further research in drug development:

  • Antibacterial Agents : Due to its structural characteristics, it could be developed into new antibacterial agents targeting resistant bacterial strains.
  • Cancer Research : Its potential interactions with cellular pathways suggest applications in cancer therapeutics, particularly in designing molecules that can inhibit tumor growth.

Mechanism of Action

The mechanism of action of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Oily liquid at room temperature.
  • Storage : Stable under ambient conditions.
  • Packaging : Available in bulk quantities (e.g., 5-gallon plastic drums, 1-ton super sacks) and sensitive samples may be argon/vacuum-sealed .

Structural and Functional Analogues

The compound is compared to structurally related molecules from the evidence, focusing on substituents, physicochemical properties, and applications.

Table 1: Key Comparisons
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Physical State Key Applications/Properties
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine Fluoro, nitro, dimethylamine 210.21 Oil Intermediate, potential agrochemical/pharma use
CS1 (Cyanostyryl derivatives) Cyano, styryl ~352.4 (CS1) Solid Supramolecular luminescent materials
1-(2-Amino-6-nitrophenyl)ethanone Amino, nitro, acetyl 180.16 Solid Unknown (toxicology unstudied)
Oxyresveratrol Dihydroxyphenyl, ethenyl 244.24 Powder Pharmacological research, antioxidants
Flumetralin Chloro, trifluoromethyl, nitro 423.15 Solid Pesticide (plant growth regulator)
Fluorinated sulfonyl ethenyl compounds Tridecafluorohexyl sulfonyl, ethenyl ~500–600 Variable Green procurement (coatings/surfactants)

Analysis of Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine: The nitro (-NO₂) and fluoro (-F) groups are electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but may stabilize charge-transfer complexes. The dimethylamine (-N(CH₃)₂) group is weakly electron-donating, creating a push-pull electronic effect that could influence reactivity in cross-coupling reactions .
  • Cyanostyryl Derivatives (CS1–CS3): Cyano (-CN) groups are strong electron-withdrawing moieties, enabling π-conjugation for luminescence in supramolecular materials. Unlike the target compound, these lack amine groups, limiting their basicity .
  • 1-(2-Amino-6-nitrophenyl)ethanone: The amino (-NH₂) group is electron-donating, opposing the nitro group’s effects. This contrast may increase reactivity in nucleophilic aromatic substitution compared to the fluorinated target compound .
Solubility and Physical State
  • The oily state of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine contrasts with the solid/powder forms of analogues like oxyresveratrol and flumetralin.

Application-Specific Comparisons

Material Science
  • Cyanostyryl Derivatives: Used in stimuli-responsive luminescent materials due to extended π-conjugation. The target compound’s dimethylamine group may disrupt such conjugation, making it less suitable for optics but more reactive in catalysis .
  • Fluorinated Sulfonyl Compounds: Designed for durability in coatings.
Agrochemicals/Pharmaceuticals
  • Flumetralin: A nitro-aromatic pesticide.
  • Oxyresveratrol: A natural antioxidant.

Biological Activity

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-infective research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential applications.

Chemical Structure and Properties

The compound features a fluoro and nitro substituent on a phenyl ring, which are known to influence biological activity. The presence of these groups can enhance the compound's reactivity and interaction with biological targets. Table 1 summarizes the chemical properties of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine.

PropertyValue
Molecular FormulaC₁₁H₁₃F₁N₂O₂
Molecular Weight225.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antibacterial Activity

Recent studies have indicated that compounds with similar nitrophenyl structures exhibit significant antibacterial properties. For instance, derivatives containing a 2-nitrophenyl moiety have shown potent activity against Streptococcus pneumoniae and Streptococcus pyogenes , particularly those with additional substituents that enhance their efficacy against resistant strains .

  • Case Study : A study demonstrated that modifications in the nitrophenyl scaffold led to improved activity against resistant bacterial strains. Specifically, compounds with a dimethylamino group exhibited enhanced antibacterial effects compared to their counterparts without this group .

Anti-biofilm Activity

Research has highlighted the role of certain nitrophenyl derivatives as inhibitors of PqsD, an enzyme crucial for biofilm formation in Pseudomonas aeruginosa . These compounds not only inhibited biofilm formation but also disrupted existing biofilms, indicating their potential as therapeutic agents against chronic infections associated with biofilms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of the fluorine and nitro groups significantly affects the compound's biological activity. For example, variations in these substituents have been shown to alter binding affinities and inhibitory potencies against target enzymes .

Research Findings

  • Antimicrobial Efficacy : Compounds similar to [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 32 µg/mL depending on structural modifications .
  • Inhibition Mechanism : Studies suggest that compounds with a nitro group may interact non-covalently with target enzymes, leading to reversible inhibition. This mechanism was characterized through isothermal titration calorimetry and molecular docking studies .
  • Fluorination Effects : The introduction of fluorine has been noted to enhance biological activity by improving lipophilicity and metabolic stability, which can lead to increased cellular uptake and retention .

Q & A

Q. What are the recommended synthetic pathways for [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine, and how can reaction efficiency be optimized?

The synthesis of this compound likely involves cross-coupling reactions (e.g., Wittig, Heck) due to the ethenyl bridge and aromatic nitro/fluoro substituents. For example, analogous styryl compounds are synthesized via palladium-catalyzed coupling or condensation reactions . To optimize efficiency:

  • Use anhydrous conditions and inert atmospheres to prevent side reactions.
  • Monitor reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Adjust stoichiometry of the dimethylamine moiety to ensure complete substitution.
  • Purify via column chromatography or recrystallization to isolate the product from nitro-containing byproducts .

Q. What analytical techniques are critical for characterizing [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity using 1^1H and 13^{13}C NMR, focusing on ethenyl proton coupling (J ~16 Hz for trans-configuration) and fluorine splitting patterns .
  • Mass Spectrometry (MS): Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI).
  • UV-Vis and Fluorescence Spectroscopy: Assess electronic properties; nitro and dimethylamino groups influence absorption/emission maxima .
  • X-ray Crystallography: Resolve stereochemistry and crystal packing, critical for understanding solid-state reactivity .

Q. How should researchers handle stability and storage concerns for this compound?

  • Light Sensitivity: Nitro and ethenyl groups may cause photodegradation. Store in amber vials at -20°C under inert gas .
  • Moisture: Use desiccants and vacuum-sealed containers to prevent hydrolysis of the dimethylamino group.
  • Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Preliminary data on analogs suggest stability up to 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when this compound is embedded in different matrices (e.g., polymers vs. metal layers)?

Contradictions may arise from environmental effects on electronic transitions. For example, embedding in polymethyl methacrylate (PMMA) with silver layers induces a blue shift in emission due to plasmonic interactions . Methodological approaches:

  • Compare solution-phase vs. solid-state spectra to isolate matrix effects.
  • Use time-resolved fluorescence to distinguish intrinsic vs. environment-induced emission changes.
  • Apply density functional theory (DFT) simulations to model interactions between the compound and surrounding materials .

Q. What strategies are recommended for designing analogs of this compound with enhanced pharmacokinetic or optical properties?

  • Structural Modifications: Introduce electron-donating/withdrawing groups (e.g., methoxy, trifluoromethyl) to the phenyl ring to tune electronic properties. Analogs with substituted stilbene motifs show improved pharmacokinetic profiles .
  • In Silico Screening: Use molecular docking or quantitative structure-activity relationship (QSAR) models to predict bioavailability or binding affinity.
  • In Vivo Testing: Prioritize analogs with logP values between 2–4 for optimal membrane permeability, as seen in related styryl compounds .

Q. How can this compound be integrated into stimuli-responsive supramolecular systems?

The ethenyl bridge and dimethylamino group enable dynamic assembly via non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Experimental approaches:

  • Co-assemble with fluorinated aromatic acids (e.g., octafluoronaphthalene derivatives) to create photo-switchable materials .
  • Monitor assembly-disassembly transitions using dynamic light scattering (DLS) or fluorescence anisotropy.
  • Explore applications in optoelectronic devices by doping into polymer matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data for nitroaromatic compounds like this one?

  • Contextualize Sources: Note that toxicity data for [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is limited, but analogs (e.g., nitroanilines) show varying hazards based on substituents .
  • Conduct Tiered Testing:
    • Perform Ames tests for mutagenicity.
    • Use zebrafish embryos or in vitro hepatocyte assays to assess acute toxicity.
    • Compare results against structurally similar compounds (e.g., 2-nitrodiphenylamine) to identify trends .

Methodological Tables

Q. Table 1. Key Analogs and Their Applications

Analog StructureApplicationReference
4-[(E)-2-(3-methoxyphenyl)ethenyl]phenolPharmacokinetic profiling
DCM dye in PMMA/Ag layersHyperbolic metamaterials
Fluorinated styryl derivativesSupramolecular assembly

Q. Table 2. Recommended Analytical Techniques

TechniqueParameter AnalyzedExample Data Outcome
NMREthenyl configurationTrans coupling (J = 16 Hz)
UV-Visλmax450 nm (in ethanol)
DFT SimulationHOMO-LUMO gap3.2 eV (for optoelectronic use)

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